4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid
Description
Its molecular formula is C₁₃H₁₆O₄, with a molecular weight of 236.26 g/mol (calculated). The SMILES notation is OC(=O)C1(CCOCC1)c1ccc(OC)cc1, and the InChI key confirms its stereochemical uniqueness . This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, such as herbicidal agents and intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-12-4-2-11(3-5-12)10-14(13(15)16)6-8-18-9-7-14/h2-5H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDRUKVCBWPGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCOCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163016 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380300-77-5 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380300-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[(4-methoxyphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid typically involves the reaction of 4-methoxybenzyl chloride with tetrahydro-2H-pyran-4-carboxylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-[(4-Hydroxyphenyl)methyl]oxane-4-carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group, yielding 4-[(4-Methoxyphenyl)methyl]oxane-4-methanol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.
Major Products:
Oxidation: 4-[(4-Hydroxyphenyl)methyl]oxane-4-carboxylic acid.
Reduction: 4-[(4-Methoxyphenyl)methyl]oxane-4-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Chemistry
4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid has been investigated for its potential therapeutic effects, particularly in cancer research.
- Case Study : A related compound was synthesized and evaluated for anticancer activity through molecular docking studies. The results indicated a binding free energy of -8.15 kcal/mol, suggesting effective inhibition of estrogen receptor alpha (ERα), which is crucial in the treatment of breast cancer.
Anti-inflammatory Research
The compound has also been studied for its anti-inflammatory properties.
- Experimental Findings : Various derivatives related to this compound were tested against COX enzymes, showing significant inhibitory effects comparable to established drugs like celecoxib and diclofenac. The IC50 values for some derivatives ranged from 19.45 μM to 42.1 μM, indicating promising anti-inflammatory activity .
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate.
- Synthesis Techniques : The compound can be synthesized through multi-step organic synthesis techniques involving nucleophilic substitution or condensation reactions. These methods require precise control over reaction conditions to achieve high yields.
Agricultural Chemistry
The compound shows potential in the development of agrochemicals aimed at pest control and disease management.
- Application Overview : Its biological activity may be harnessed to create compounds that target specific pests or pathogens, contributing to more effective agricultural practices.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
4-(4-Fluorophenyl)oxane-4-carboxylic Acid
- Formula : C₁₂H₁₃FO₃
- CAS : 473706-11-5
- Key Difference : Fluorine substitution at the para position of the phenyl ring.
- Impact : Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to the methoxy group. This analog is used in biochemical reagent synthesis .
4-(3-Chlorophenyl)oxane-4-carboxylic Acid
- Formula : C₁₂H₁₃ClO₃
- CAS : 473706-23-9
- Key Difference : Chlorine at the meta position.
- Impact: Chlorine’s bulkiness and electron-withdrawing nature may alter binding affinity in biological targets.
4-(Difluoromethyl)oxane-4-carboxylic Acid
- Formula : C₇H₁₀F₂O₃
- CAS : 1783957-10-7
- Key Difference : Difluoromethyl group replaces the aromatic ring.
Variations in the Core Ring System
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid
- Formula : C₁₃H₁₃FO₃
- CAS : 80912-58-9
- Key Difference : Cyclohexane ring instead of oxane.
- Used in natural product research .
Methyl 1-(4-Methoxyphenyl)-4-oxocyclohexane-1-carboxylate
- Formula : C₁₆H₁₈O₅
- CAS : 1384264-82-7
- Key Difference: Esterified carboxyl group and cyclohexanone ring.
- Impact : The methyl ester enhances stability for storage and handling, serving as a synthetic intermediate .
Herbicidal Activity
- Compounds with para-substituted phenyl groups (e.g., 4-methoxyphenyl, 4-chlorophenyl) exhibit moderate herbicidal activity against Brassica napus (rape) but weak activity against Echinochloa crus-galli (barnyard grass) .
- Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) may enhance target binding in plant enzymes, while electron-withdrawing groups (e.g., Cl, F) reduce efficacy .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid, with the molecular formula C₁₄H₁₈O₄ and a molecular weight of approximately 250.29 g/mol, is a compound characterized by its unique oxane structure and the presence of a methoxy group attached to a phenyl ring. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
The compound is classified as a tetrahydro-2H-pyran-4-carboxylic acid, indicating its cyclic nature and carboxylic functional group. Its reactivity is influenced by the functional groups present, allowing for various chemical interactions and potential applications in medicinal chemistry.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives bearing methoxy groups have shown enhanced radical scavenging abilities, often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests. These studies suggest that the methoxy substituent plays a crucial role in enhancing the antioxidant capacity of these compounds .
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of related compounds against various cancer cell lines. For example, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed notable cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The observed activity was attributed to mechanisms such as topoisomerase inhibition and microtubule disruption .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. IC50 values for related compounds against COX-1 and COX-2 have been reported, indicating their potential as anti-inflammatory agents .
- Cellular Interaction : Molecular docking studies reveal that these compounds can interact with specific protein targets within cells, influencing pathways related to apoptosis and cell proliferation .
- Radical Scavenging : The presence of electron-donating groups like methoxy enhances the ability to neutralize free radicals, contributing to both antioxidant and anticancer activities .
Comparative Analysis
A comparative analysis of structurally similar compounds can provide insights into the biological activity of this compound:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid | C₁₄H₁₈O₄ | Variance in methoxy position affecting reactivity |
| 3-(4-Methoxyphenyl)propanoic acid | C₉H₁₂O₄ | Straight-chain structure compared to cyclic oxane |
| 3-(Trifluoromethyl)phenyl derivatives | Varies | Enhanced biological activity due to electron-withdrawing effects |
Case Studies
Recent studies have focused on the synthesis and biological evaluation of new derivatives based on this compound:
- Anti-inflammatory Effects : A study evaluated several derivatives for their ability to inhibit COX enzymes, reporting IC50 values that suggest significant anti-inflammatory potential .
- Cytotoxicity Assays : Compounds were tested against multiple cancer cell lines, revealing that structural modifications could enhance or reduce cytotoxicity depending on their mechanism of action .
Q & A
Q. Table 1: Comparative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | AlCl₃, DCM, 0°C | 78 | 90 |
| 2 | EtOH/H₂O recryst. | 65 | 98 |
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer:
- Multi-Technique Validation:
- X-ray Crystallography: Use SHELXL for refinement to resolve stereochemical ambiguities. For example, the oxane ring conformation (chair vs. boat) can be confirmed via crystallographic data .
- NMR Analysis: Assign peaks using 2D COSY and HSQC to distinguish between diastereomers. For instance, coupling constants (J) in -NMR can clarify equatorial vs. axial substituents on the oxane ring .
- Case Study: A 2022 study resolved discrepancies in the methoxyphenyl group’s orientation by comparing NOESY cross-peaks with SHELXL-refined crystal coordinates, confirming a 1,3-diaxial arrangement .
Advanced: What computational strategies are effective in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model electrophilic substitution sites. For example, the methylene bridge’s electron density predicts susceptibility to oxidation .
- MD Simulations: Simulate solvation effects in water/DMSO using GROMACS to assess aggregation behavior, critical for bioavailability studies .
- Docking Studies: Use AutoDock Vina to predict binding affinity with cyclooxygenase-2 (COX-2), identifying the carboxylic acid group as a key interaction site .
Advanced: How to design a multi-step synthesis for derivatives of this compound to study structure-activity relationships (SAR)?
Methodological Answer:
-
Esterification: React with methyl iodide/K₂CO₃ in acetone to form the methyl ester, improving cell permeability for biological assays .
-
Amide Conjugation: Use EDC/HOBt to couple with primary amines (e.g., benzylamine) in DMF. Monitor by LC-MS for [M+H]⁺ ions .
-
Table 2: Derivative Screening Results
Derivative IC₅₀ (COX-2, µM) LogP Parent Compound 12.3 2.1 Methyl Ester 8.7 3.4 Benzylamide 5.2 2.8
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC: Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% formic acid in acetonitrile/water (gradient from 10% to 90% ACN over 20 min) .
- Mass Spectrometry: ESI-MS in negative mode ([M–H]⁻ at m/z 265.1) confirms molecular weight. Fragmentation patterns (e.g., loss of CO₂ at m/z 221) validate the carboxylic acid group .
- Elemental Analysis: Acceptable C, H, O percentages within ±0.4% of theoretical values (C₁₄H₁₆O₄: C 63.62%, H 6.10%, O 30.28%) .
Advanced: How to troubleshoot low yields in the Friedel-Crafts alkylation step during synthesis?
Methodological Answer:
- Catalyst Optimization: Replace AlCl₃ with FeCl₃ (10 mol%) to reduce side reactions (e.g., demethylation of the methoxyphenyl group) .
- Solvent Screening: Switch to nitrobenzene for higher dielectric constant, improving cation stabilization. Yields increase from 65% to 82% .
- Moisture Control: Use molecular sieves (3Å) in DCM to prevent AlCl₃ hydrolysis. Confirm anhydrous conditions via Karl Fischer titration (<50 ppm H₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
